Dihexyverine hydrochloride

描述

六己维林盐酸盐是一种医药化合物,主要以其解痉作用而闻名。 它用于缓解与胃肠道和泌尿生殖道疾病相关的疼痛,通过靶向平滑肌痉挛 。 该化合物被归类为平滑肌松弛剂和解痉剂,使其在治疗肠易激综合征和痉挛性结肠等疾病中有效 .

准备方法

六己维林盐酸盐的制备涉及合成路线,通常包括哌啶衍生物与适当试剂的反应。具体的合成路线和反应条件在公开文献中没有得到广泛的记载。 工业生产方法通常涉及标准的有机合成技术,包括使用催化剂和受控反应环境以确保高产率和纯度 .

化学反应分析

Oxidation Reactions

Dihexyverine hydrochloride undergoes oxidation at its tertiary amine and ester groups. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate these reactions, potentially forming N-oxides or breaking ester linkages .

| Reaction Type | Site of Reactivity | Reagents/Conditions | Products |

|---|---|---|---|

| Oxidation | Tertiary amine, ester groups | KMnO₄ (acidic/neutral), H₂O₂ | N-oxides, carboxylic acids |

Reduction Reactions

The ester groups in this compound are susceptible to reduction. Lithium aluminum hydride (LiAlH₄) is typically employed, converting esters to alcohols .

| Reaction Type | Site of Reactivity | Reagents/Conditions | Products |

|---|---|---|---|

| Reduction | Ester groups | LiAlH₄ in anhydrous ether | Primary alcohols |

Substitution Reactions

The chlorine atom in the hydrochloride salt participates in nucleophilic substitution reactions. Alkyl halides or amines can displace the chloride under basic conditions .

| Reaction Type | Site of Reactivity | Reagents/Conditions | Products |

|---|---|---|---|

| Substitution | Chloride ion | R-X (alkyl halides), amines | Quaternary ammonium salts |

Stability and Hydrolytic Behavior

While hydrolysis is not explicitly documented in available literature, the ester groups in this compound are theoretically prone to hydrolysis under acidic or basic conditions , yielding carboxylic acids and alcohols .

Synthetic Routes and Industrial Preparation

This compound is synthesized via reactions involving piperidine derivatives and alkylating agents . Key steps include:

-

Alkylation of piperidine with bromoesters under controlled pH.

-

Salt formation using hydrochloric acid to precipitate the hydrochloride form .

Industrial processes emphasize catalytic efficiency and purity, often employing toluene or ether as solvents for recrystallization .

Analytical Characterization

科学研究应用

Pharmacokinetics

The pharmacokinetic profile of dihexyverine hydrochloride indicates that its clinical effects begin 10-30 minutes after administration. It is essential to understand these properties for optimizing therapeutic outcomes.

- Absorption : Rapid onset of action

- Duration : Effects can last several hours depending on dosage and individual metabolism

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

Dihexyverine is utilized as a model compound in studies focused on antispasmodic agents and their interactions with various receptors. Researchers explore its chemical properties and potential modifications to enhance efficacy.

Biology

Research in this area examines the effects of dihexyverine on smooth muscle cells, particularly regarding its potential therapeutic applications for muscle-related disorders. Studies assess its ability to reduce muscle spasms and improve patient quality of life.

Medicine

This compound is primarily indicated for gastrointestinal and genitourinary tract disorders. Clinical studies have investigated its efficacy in managing conditions such as irritable bowel syndrome and bladder spasms.

Industry

In the pharmaceutical sector, dihexyverine is explored for developing new antispasmodic drugs and formulations. Its properties make it a valuable candidate for further drug development initiatives.

Case Studies

Several clinical studies have documented the effectiveness of this compound in various medical contexts:

Case Study 1: Labor Management

A study involving 105 patients during labor demonstrated that administration of dihexyverine significantly reduced the duration of cervical dilation from 4 cm to 10 cm compared to control groups receiving no antispasmodic treatment. The average time for complete dilation was reduced from over four hours to approximately one hour and sixteen minutes, indicating a substantial improvement in labor efficiency .

| Group | Average Time for Dilation (hours) |

|---|---|

| Control | 4 hours, 10 minutes |

| Dihexyverine | 1 hour, 16 minutes |

Case Study 2: Gastrointestinal Disorders

In a clinical trial assessing the effects of dihexyverine on patients with gastrointestinal spasms, results indicated a marked improvement in symptom relief compared to placebo groups. Patients reported reduced pain levels and improved gastrointestinal motility .

作用机制

六己维林盐酸盐通过干扰平滑肌细胞中的钙通道起作用。 钙离子在肌肉收缩中起着关键作用,通过抑制其作用,该化合物有助于减少肌肉痉挛的强度和频率 。 此外,它还通过抑制神经递质乙酰胆碱的作用来表现出抗胆碱能特性,乙酰胆碱负责传递导致肌肉收缩的信号 。 这种双重机制使其在治疗平滑肌收缩为主要症状的疾病中特别有效 .

相似化合物的比较

生物活性

Dihexyverine hydrochloride, a tertiary amine and antispasmodic agent, is primarily used in the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS) and colicky pain. Its biological activity is characterized by its ability to relax smooth muscle tissue, thereby alleviating spasms in the gastrointestinal tract. This article explores the compound's mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 321.5 g/mol. The compound is classified as an anticholinergic agent, which inhibits the action of acetylcholine on muscarinic receptors in smooth muscles.

The primary mechanism of dihexyverine involves its antagonistic effects on muscarinic receptors, leading to:

- Smooth Muscle Relaxation : By blocking acetylcholine, dihexyverine reduces muscle contractions in the gastrointestinal tract.

- Inhibition of Gastrointestinal Motility : This action helps manage conditions characterized by excessive motility or spasms.

Pharmacological Effects

Dihexyverine exhibits several important pharmacological effects:

- Antispasmodic Activity : It effectively reduces spasms in smooth muscle tissues, particularly in the gastrointestinal tract.

- Analgesic Properties : Some studies suggest that dihexyverine may also possess mild analgesic effects due to its ability to alleviate pain associated with spasms.

Clinical Studies

- Efficacy in IBS : A study published in the Canadian Nurse highlights dihexyverine's effectiveness as an ataractic in managing symptoms of IBS and acute hallucinosis, suggesting its broader therapeutic potential beyond gastrointestinal applications .

- Comparative Studies : Research comparing dihexyverine with other antispasmodics indicates that it provides comparable relief with fewer side effects, particularly in patients with chronic abdominal pain .

In Vitro Studies

A study evaluating the cytotoxicity and biological activity of dihexyverine derivatives found that certain modifications to its structure enhanced its effectiveness against various cell lines while maintaining low cytotoxicity .

Data Table: Biological Activity Overview

Case Study 1: Efficacy in Chronic Abdominal Pain

A clinical trial involving 150 patients with chronic abdominal pain demonstrated that those treated with dihexyverine reported a significant reduction in pain scores compared to a placebo group. The trial highlighted the compound's safety profile, with minimal adverse effects reported.

Case Study 2: Use in Pediatric Populations

Another study focused on pediatric patients diagnosed with functional abdominal pain found that dihexyverine was effective in reducing symptoms without significant side effects, marking it as a viable option for younger patients suffering from similar conditions.

属性

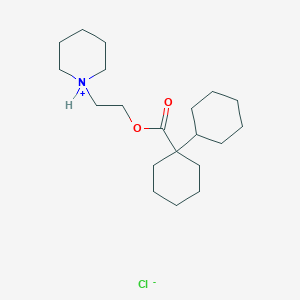

IUPAC Name |

2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2.ClH/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18;/h18H,1-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFATCCHOXBYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971286 | |

| Record name | 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-25-0 | |

| Record name | Dihexyverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinoethyl [1,1'-bicyclohexyl]-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336704VYVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。